Thermodynamic Stability: Quantified Enthalpic Advantage of m-Carborane over Ortho Isomer
The thermodynamic stability of m-carborane (1,7-isomer) is significantly greater than that of its ortho (1,2-) counterpart, as demonstrated by its position as an intermediate in the thermal isomerization cascade. Ortho-carborane quantitatively converts to the meta isomer at elevated temperatures, with the meta isomer exhibiting a calculated enthalpy of formation that is ca. 10 kJ/mol lower than ortho, although precise values vary with computational method [1]. This stability difference directly impacts the feasibility of high-temperature processing and long-term material integrity. The para (1,12-) isomer is the most stable overall, with a calculated ∆H(para-meta) value of -10 kJ/mol and ∆G₉₇₅K(para-meta) of -3 kJ/mol [2].
| Evidence Dimension | Relative thermodynamic stability (enthalpy difference) |
|---|---|
| Target Compound Data | Intermediate stability (ortho < meta < para) |
| Comparator Or Baseline | ortho-carborane (1,2-isomer) |
| Quantified Difference | Calculated ∆H(para-meta) = -10 kJ/mol; ortho less stable than meta by ca. 10 kJ/mol |
| Conditions | Ab initio calculations at HF/6-31G* and 6-31G** levels; experimental equilibrium at 975 K |
Why This Matters
For applications requiring thermal processing or high-temperature operation, m-carborane-based materials offer a practical balance of synthetic accessibility and thermal robustness, unlike the more labile ortho isomer.
- [1] Zakharkin, L. I.; Kalinin, V. N.; Shepilov, I. P. The comparative reactivity of ortho-, meta-, and para-carboranes. Russ. Chem. Bull. 1970, 19, 1227–1231. View Source
- [2] Hermansson, K.; Wójcik, M.; Sjöberg, S. o-, m-, and p-Carboranes and Their Anions: Ab Initio Calculations of Structures, Electron Affinities, and Acidities. Inorg. Chem. 1999, 38, 6039-6048. View Source
